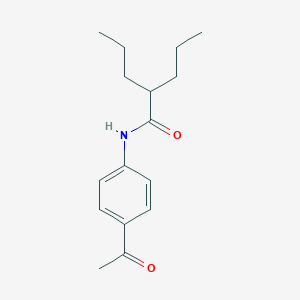

N-(4-acetylphenyl)-2-propylpentanamide

Description

N-(4-Acetylphenyl)-2-propylpentanamide is a valproic acid (2-propylpentanoic acid) derivative where the amide group is conjugated to a 4-acetylphenyl substituent. This structural modification aims to enhance pharmacological properties such as solubility, metabolic stability, and target specificity compared to valproic acid or its other aryl derivatives. The acetyl group at the para position of the phenyl ring may influence electronic properties, steric interactions, and binding affinity to biological targets like histone deacetylases (HDACs) .

Properties

CAS No. |

22179-48-2 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |

InChI Key |

PBMAMEVDIRQQJN-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-acetylphenyl)-2-propylpentanamide with structurally and functionally related valproic acid derivatives:

Key Findings from Comparative Analysis:

Structural Influence on Solubility :

- The acetyl group in this compound may improve solubility compared to HO-AAVPA (hydroxyl group) but reduce it relative to the methoxy variant. The acetyl moiety introduces polarity but may also increase hydrophobicity depending on its orientation .

HDAC Inhibition and Antiproliferative Activity :

- HO-AAVPA demonstrates HDAC1 inhibition and reduces cancer cell proliferation (e.g., IC₅₀ of 0.5 mM in MCF-7 cells) . The acetylphenyl derivative’s activity remains unconfirmed but is hypothesized to differ due to steric hindrance or altered zinc-binding group (ZBG) interactions in HDACs .

Metabolic Stability: HO-AAVPA undergoes CYP2C11-mediated biotransformation, limiting its bioavailability .

Toxicity and Binding Properties: HO-AAVPA exhibits dose-dependent toxicity in CD1 mice (LD₅₀ = 1.2 g/kg) and binds human serum albumin, affecting its pharmacokinetics . The acetylphenyl derivative’s toxicity profile is unknown but warrants investigation due to structural similarities.

Comparison with Non-Aryl Derivatives: Valproic acid itself lacks an aryl group, resulting in lower specificity for HDACs and broader side effects (e.g., teratogenicity). Aryl modifications like the acetylphenyl group aim to enhance target selectivity and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.